Ethyl 2,2-diethoxy-3-oxopropanoate
Overview
Description
Ethyl 2,2-diethoxy-3-oxopropanoate is an organic compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by its ester functional group and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-diethoxy-3-oxopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-diethoxy-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2,2-diethoxy-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: This compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-diethoxy-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the ethoxy groups, which can be substituted or modified to alter its chemical properties .
Comparison with Similar Compounds
Ethyl 2,2-diethoxy-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 2-formyl-3-oxopropanoate: This compound has a similar structure but contains a formyl group instead of the ethoxy groups.
Ethyl 2,2-diethoxyacetate: This compound is structurally related but lacks the oxo group present in this compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields .
Properties
IUPAC Name |
ethyl 2,2-diethoxy-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVHTPMUCKHXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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